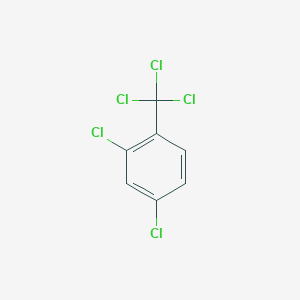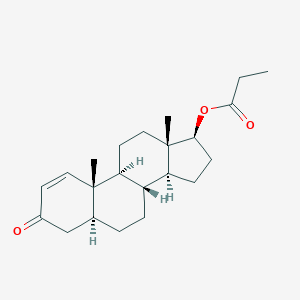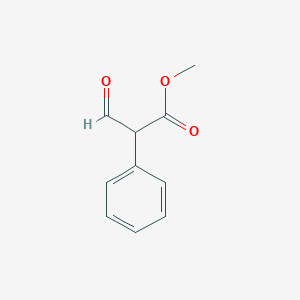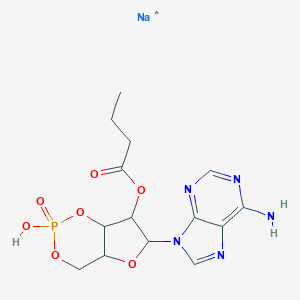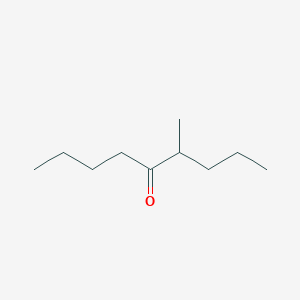
4-甲基-5-壬酮
描述
Synthesis Analysis
The synthesis of related furanone compounds is well-documented. For instance, the synthesis of various halogen-substituted furanones starting from 4-(hydroxymethyl)-2(5H)-furanone is described, demonstrating the versatility of furanone derivatives as starting materials for further chemical modifications . Additionally, the selective synthesis of 4-aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones from 3,4-dibromo-2(5H)-furanone using arylboronic acids or aryl(trialkyl)stannanes is reported, indicating the potential for creating a wide range of substituted furanones . These methods could potentially be adapted for the synthesis of 4-Methyl-5-nonanone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular and crystal structures of various cyclohexanone and furanone derivatives have been determined, providing insights into the conformational preferences and structural characteristics of these compounds . For example, the cyclohexanone ring is often found in an asymmetric chair conformation, and the presence of substituents can influence the overall shape and electronic distribution of the molecule. These findings can be extrapolated to predict the molecular structure of 4-Methyl-5-nonanone, which may also exhibit specific conformational properties based on its substituents.
Chemical Reactions Analysis
The reactivity of furanone derivatives is highlighted in several studies. The reaction of 4-hydroxy-5-methyl-3(2H)-furanone with cysteine or hydrogen sulfide produces a complex mixture of sulfur-containing compounds, indicating that furanones can undergo various chemical transformations under certain conditions . Additionally, the halolactonization and hydroxylation of 4-aryl-2,3-allenoic acids to form 4-halo-5-hydroxyfuran-2(5H)-ones suggest that halogenation and oxygenation are viable pathways for functionalizing furanone rings . These reactions could be relevant to the chemical behavior of 4-Methyl-5-nonanone in the presence of nucleophiles or oxidizing agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of furanone derivatives are influenced by their molecular structure and the nature of their substituents. For example, the synthesis and characterization of 5-methyl-3-ethyl-4,5-dihydro-2(3H)-furanone provide information on its spectroscopic properties, which can be used to infer the properties of similar compounds . The mutagenic effects of various halogen-substituted furanones also shed light on the biological activity and potential toxicity of these compounds, which could be relevant for assessing the safety of 4-Methyl-5-nonanone .
科学研究应用
亚洲棕榈象中的信息素手性
4-甲基-5-壬酮在亚洲棕榈象的信息素交流中起着重要作用,如在铁锈色象鼻虫和R. vulneratus中研究的那样。研究表明,由该化合物的对映异构特异性驱动的信息素交流具有物种特异性。田间实验表明,4-甲基-5-壬酮的某些立体异构体以及 4-甲基-5-壬醇对这些象鼻虫具有吸引力,突出了其在生态和病虫害管理研究中的重要性 (Perez 等人,1996 年)。
双线象鼻虫中的聚集信息素
4-甲基-5-壬酮被鉴定为亚洲棕榈象双线象鼻虫中雄性产生的聚集信息素。气相色谱-电触角图检测 (GC-EAD) 和 GC-质谱分析相结合表明,该化合物的 (4S,5S)-4-甲基-5-壬醇异构体具有 EAD 活性,并由雄性产生。这一发现对在农业环境中管理这些害虫种群具有重要意义 (Oehlschlager 等人,1995 年)。
棕榈象信息素的合成
4S-铁锈酮和 4S,5S-铁锈醇(棕榈象的信息素)的合成研究涉及从壬-5-酮开始并采用 SAMP-/RAMP-腙方法。这种化学合成方法为在病虫害控制和生态研究中实际应用这些信息素的生产提供了见解 (Saeidian 等人,2002 年)。
从乙酰丙酸的生产
对从生物基平台化学品乙酰丙酸生产 5-壬酮(二丁基酮,DBK)进行了技术经济分析。该工艺旨在生成工业溶剂和液体烃燃料的平台化学品。这项研究对于了解从可再生资源生产 4-甲基-5-壬酮和相关化合物的经济可行性和环境影响具有重要意义 (Patel 等人,2010 年)。
生物质衍生分子的加氢脱氧
在连续反应器系统中使用非均相多功能金属负载铝硅酸盐催化剂将 5-壬酮加氢脱氧 (HDO) 为正壬烷的研究提供了对生物质衍生分子加工的见解。这项研究对于了解 HDO 反应从间歇式反应器向连续流系统的转变至关重要,这与 4-甲基-5-壬酮等化合物的可扩展生产相关 (Yang 等人,2019 年)。
安全和危害
作用机制
Target of Action
4-Methyl-5-nonanone is a species-specific sex pheromone . Its primary target is the Asian palm red weevil (Rhynehophorus ferrugineus) . This compound plays a crucial role in attracting these insects, thereby influencing their behavior and movement patterns.
Mode of Action
As a sex pheromone, 4-Methyl-5-nonanone interacts with the olfactory receptors of the Asian palm red weevil . Upon detection, it triggers a series of neural responses that lead to the attraction of the weevils towards the source of the pheromone. This interaction results in changes in the behavior of the weevils, primarily influencing their movement and mating patterns.
Result of Action
The primary molecular effect of 4-Methyl-5-nonanone is the activation of olfactory receptors in the Asian palm red weevil . This activation triggers a neural response that influences the weevil’s behavior, leading to attraction towards the source of the pheromone. On a cellular level, this involves a series of signal transduction events within the olfactory neurons of the weevil.
属性
IUPAC Name |
4-methylnonan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-4-6-8-10(11)9(3)7-5-2/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHJMKONNFWXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885637 | |
| Record name | 5-Nonanone, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-nonanone | |
CAS RN |
35900-26-6, 152203-43-5 | |
| Record name | 4-Methyl-5-nonanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35900-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nonanone, 4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152203-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nonanone, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035900266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nonanone, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Nonanone, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 4-methyl-5-nonanone and why is it important?
A1: 4-Methyl-5-nonanone is a volatile organic compound that acts as a minor component of the aggregation pheromone for the red palm weevil (RPW), Rhynchophorus ferrugineus [, , , , ]. This insect poses a significant threat to palm trees globally, causing severe economic and environmental damage [, ]. Understanding the role of 4-methyl-5-nonanone in RPW communication is crucial for developing effective monitoring and control strategies.
Q2: How does 4-methyl-5-nonanone work as an aggregation pheromone?
A2: While 4-methyl-5-nonanol (ferrugineol) is the major component of RPW aggregation pheromone, 4-methyl-5-nonanone plays a crucial supporting role [, , , , ]. Male weevils release the pheromone blend, attracting both males and females to potential mating and feeding sites. This aggregation behavior is crucial for the weevil's lifecycle, making pheromone-based traps an effective tool for monitoring and managing infestations [, , ].
Q3: What is the role of odorant binding proteins (OBPs) in the detection of 4-methyl-5-nonanone?
A3: Insects detect pheromones using specialized proteins called odorant binding proteins (OBPs) located in their antennae []. Research suggests that while the OBP RferOBP1768 primarily binds to the major pheromone component ferrugineol, its silencing also disrupts the overall pheromone communication, indicating a potential role in the detection of minor components like 4-methyl-5-nonanone [].
Q4: How is the effectiveness of 4-methyl-5-nonanone as a lure influenced by other factors?
A4: Research indicates that the efficacy of 4-methyl-5-nonanone in attracting RPW is significantly enhanced when combined with other attractants [, , , , ]. These include:
- Ferrugineol (4-methyl-5-nonanol): The major aggregation pheromone component, acting synergistically with 4-methyl-5-nonanone [, , , ].
- Food sources: The addition of date fruits or molasses-ethylene glycol mixtures significantly increases trap captures [, ].
- Ethyl Acetate: This compound acts as a kairomone, a chemical signal that benefits the receiver (RPW) and is detrimental to the emitter (damaged palm trees). It has been shown to enhance the attractiveness of pheromone traps [, ].
- Trap design and color: Studies demonstrate that specific trap designs, such as bucket traps with funnels, and colors, particularly brown, can significantly influence capture rates [, , , ].
Q5: Has the use of 4-methyl-5-nonanone in RPW management been successful?
A5: Research suggests that pheromone traps baited with 4-methyl-5-nonanone, along with other attractants and optimized trap designs, are effective tools for monitoring and managing RPW populations [, , , ]. These traps can help in early detection of infestations, population density assessment, and mass trapping efforts to reduce weevil numbers and protect palm trees.
Q6: Are there any alternative methods for synthesizing 4-methyl-5-nonanone for use in pheromone traps?
A6: Yes, a facile synthesis of racemic 4-methyl-5-nonanone has been developed using a Grignard coupling reaction as a key step []. This method allows for a more efficient and cost-effective production of the pheromone compound, potentially benefiting large-scale production for pest management applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





